molecular formula C27H35FN4O4 B1141695 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-( CAS No. 1241986-28-6

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(

Cat. No.: B1141695
CAS No.: 1241986-28-6
M. Wt: 498.5896032
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic chemotherapeutic agent belonging to the quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:

    Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative under controlled conditions to form the cyclopropyl-substituted quinoline intermediate.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Piperazine Substitution: The fluorinated intermediate undergoes a substitution reaction with 4-ethylpiperazine, typically in the presence of a base like potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Employed in the development of veterinary medicines and other pharmaceutical products.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone derivative with similar antibacterial properties.

    Levofloxacin: Known for its broad-spectrum activity and use in treating respiratory and urinary tract infections.

    Norfloxacin: Used primarily for urinary tract infections and prostatitis.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The presence of the cyclopropyl group and the 4-ethylpiperazine moiety contributes to its potency and effectiveness against resistant bacterial strains.

This detailed overview provides a comprehensive understanding of the compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1241986-28-6

Molecular Formula

C27H35FN4O4

Molecular Weight

498.5896032

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(4-Methyl-1-piperidinyl)-2-oxoethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.